![molecular formula C25H24N4O3 B2917823 2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethylphenyl)acetamide CAS No. 921549-83-9](/img/no-structure.png)

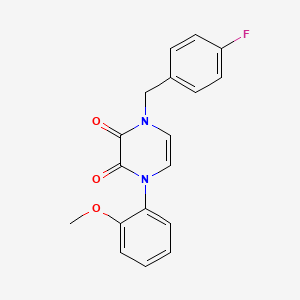

2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethylphenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a derivative of pyrido[2,3-d]pyrimidin, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and rings. The exact structure would depend on the specific arrangement and bonding of these groups .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the functional groups present in the molecule. For example, the presence of the amide group (-CONH2) could make it reactive towards acids and bases .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role .科学的研究の応用

Organic Synthesis and Green Chemistry

- Microwave-Assisted Synthesis : The compound can be synthesized efficiently using microwave irradiation in water, catalyzed by DBU (1,8-diazabicyclo[5.4.0]undec-7-ene). This green chemistry approach provides good yields .

- One-Pot Reactions : It participates in one-pot reactions, such as the synthesis of dihydropyrido[2,3-d:6,5-d’]dipyrimidinetetraone and pyrimido[4,5-d]pyrimidine derivatives. These versatile reactions offer quick access to diverse compounds .

作用機序

Target of Action

The primary target of this compound is the menin/MLL protein/protein interaction . Menin is a protein that plays a critical role in the development of leukemia, and MLL is a protein that regulates gene expression. The interaction between these two proteins is a key factor in the progression of certain types of cancer .

Mode of Action

This compound acts as an inhibitor of the menin/MLL protein/protein interaction . By binding to these proteins, it disrupts their interaction, which can lead to a decrease in the expression of genes that promote the growth of cancer cells .

Biochemical Pathways

It is known that the inhibition of the menin/mll interaction can affect theexpression of oncogenes , which are genes that have the potential to cause cancer when they are altered or expressed at high levels .

Result of Action

By inhibiting the menin/MLL interaction, this compound can potentially reduce the growth of cancer cells . This could lead to a decrease in the size of tumors and potentially improve the prognosis for patients with certain types of cancer .

Safety and Hazards

将来の方向性

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-amino-3,4-dihydropyrido[3,2-d]pyrimidin-4-one with 3-phenethyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidine-1-acetic acid ethyl ester followed by N-alkylation with 4-ethylphenylacetyl chloride.", "Starting Materials": [ "2-amino-3,4-dihydropyrido[3,2-d]pyrimidin-4-one", "3-phenethyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidine-1-acetic acid ethyl ester", "4-ethylphenylacetyl chloride", "Triethylamine", "Dimethylformamide", "Methanol", "Ethyl acetate", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: To a solution of 2-amino-3,4-dihydropyrido[3,2-d]pyrimidin-4-one (1.0 g, 6.5 mmol) in dimethylformamide (10 mL) and triethylamine (1.5 mL), 3-phenethyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidine-1-acetic acid ethyl ester (1.5 g, 4.9 mmol) is added. The reaction mixture is stirred at room temperature for 24 hours.", "Step 2: The reaction mixture is poured into water (50 mL) and extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with water, dried over sodium sulfate, and concentrated under reduced pressure to give a crude product.", "Step 3: To a solution of the crude product in methanol (10 mL), 4-ethylphenylacetyl chloride (1.5 g, 7.3 mmol) and triethylamine (1.5 mL) are added. The reaction mixture is stirred at room temperature for 24 hours.", "Step 4: The reaction mixture is poured into water (50 mL) and extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with water, dried over sodium sulfate, and concentrated under reduced pressure to give a crude product.", "Step 5: The crude product is purified by column chromatography using ethyl acetate/hexanes as the eluent to give the final product as a white solid (yield: 60%).", "Step 6: The final product is characterized by NMR spectroscopy and mass spectrometry." ] } | |

CAS番号 |

921549-83-9 |

製品名 |

2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethylphenyl)acetamide |

分子式 |

C25H24N4O3 |

分子量 |

428.492 |

IUPAC名 |

2-[2,4-dioxo-3-(2-phenylethyl)pyrido[3,2-d]pyrimidin-1-yl]-N-(4-ethylphenyl)acetamide |

InChI |

InChI=1S/C25H24N4O3/c1-2-18-10-12-20(13-11-18)27-22(30)17-29-21-9-6-15-26-23(21)24(31)28(25(29)32)16-14-19-7-4-3-5-8-19/h3-13,15H,2,14,16-17H2,1H3,(H,27,30) |

InChIキー |

CEVSWPNGDZJIMP-UHFFFAOYSA-N |

SMILES |

CCC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CCC4=CC=CC=C4)N=CC=C3 |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-chlorophenyl)-5-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-amine](/img/structure/B2917748.png)

![2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}pyridine](/img/structure/B2917752.png)

![4-[(2,5-Dichlorophenyl)sulfanyl]-2-(methylsulfanyl)quinazoline](/img/structure/B2917754.png)

![1-(4-fluorophenyl)-3-[3-(trifluoromethyl)benzyl]tetrahydro-2H-imidazol-2-one](/img/structure/B2917755.png)

![3-(2-chloro-6-fluorobenzyl)-8-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2917757.png)

![Benzo[d]isothiazole-7-carboxylic acid](/img/structure/B2917760.png)

![2-[4-amino-5-(2-aminophenyl)-4H-1,2,4-triazol-3-yl]phenylamine](/img/structure/B2917761.png)